![molecular formula C18H15NO4S B14275686 1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]- CAS No. 134864-08-7](/img/structure/B14275686.png)
1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid is a sulfonamide derivative that has garnered interest due to its diverse applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-naphthoic acid in the presence of a base. The reaction is carried out under mild conditions, often using solvents like dichloromethane or acetonitrile. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use as an antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Methylphenyl)sulfonamido)benzoic acid
- 2-(4-Methylsulfonylphenyl)indole derivatives
- Sulfonimidates
Uniqueness
2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid stands out due to its unique naphthoic acid moiety, which imparts distinct chemical and biological properties. Compared to other sulfonamide derivatives, it exhibits a broader spectrum of activity and higher potency in certain applications .
Eigenschaften
CAS-Nummer |
134864-08-7 |
|---|---|
Molekularformel |
C18H15NO4S |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-[(4-methylphenyl)sulfonylamino]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C18H15NO4S/c1-12-6-9-14(10-7-12)24(22,23)19-16-11-8-13-4-2-3-5-15(13)17(16)18(20)21/h2-11,19H,1H3,(H,20,21) |
InChI-Schlüssel |
NSGPOZDEJLOREF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



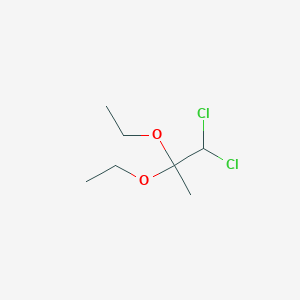
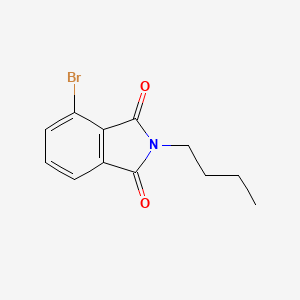
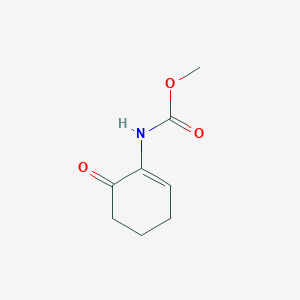

![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
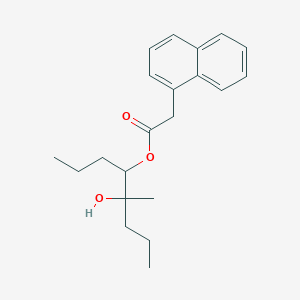



![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)

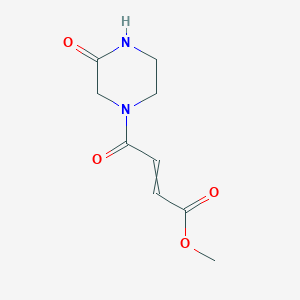
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
